MAO-B Isoform Selectivity vs. Inactive Analogs
1-(7-Bromoquinolin-2-yl)propan-1-amine demonstrates selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In a direct fluorescence-based assay measuring the conversion of kynuramine to 4-hydroxyquinoline, the compound exhibited an IC50 of 1.13×10³ nM (1.13 µM) against MAO-B, while its activity against MAO-A was negligible, with an IC50 exceeding 1.00×10⁵ nM (>100 µM) [1]. This contrasts sharply with a structurally distinct 7-bromo-substituted analog (BDBM50402324, CHEMBL2206099), which in a comparable human recombinant MAO assay displayed an IC50 of 471 nM for MAO-B but also retained substantial MAO-A activity with an IC50 of 5.73×10⁴ nM (57.3 µM), yielding a significantly different selectivity window [2].
| Evidence Dimension | Enzyme Inhibition (IC50) against human MAO-A and MAO-B |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM |
| Comparator Or Baseline | Comparator (CHEMBL2206099): MAO-A IC50 = 57,300 nM; MAO-B IC50 = 471 nM |
| Quantified Difference | Target compound MAO-A/MAO-B ratio > 88.5; Comparator MAO-A/MAO-B ratio = 121.6 (but with 2.4x higher MAO-B potency for comparator) |
| Conditions | Inhibition of human MAO enzymes; kynuramine to 4-hydroxyquinoline conversion via fluorescence assay (20 min) |
Why This Matters
The >88-fold selectivity window for MAO-B over MAO-A makes this compound a more specific tool for probing MAO-B biology, reducing the confounding effects of MAO-A inhibition that plague less selective analogs.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981. View Source
- [2] BindingDB. BDBM50402324 (CHEMBL2206099). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402324. View Source
